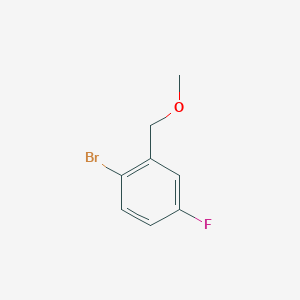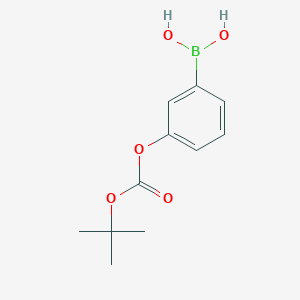
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" is a boronic acid derivative that is of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of protective groups to stabilize the boronic acid moiety during the reaction sequence. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Similarly, the synthesis of α-sulfanyl-substituted indole-3-acetic acids utilizes boronic acid to accelerate a three-component reaction, demonstrating the utility of boronic acids in multi-component synthesis .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an organic framework. The boron atom typically forms a trigonal planar geometry, which can interact with various nucleophiles due to its empty p-orbital. This unique geometry and electronic structure make boronic acids suitable for a wide range of chemical transformations.
Chemical Reactions Analysis
Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of biaryl compounds. The abstracts provided do not directly discuss the use of "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" in such reactions, but they do highlight the reactivity of boronic acids in other contexts. For example, the acceleration of the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis is a testament to their reactivity . Additionally, the activation of carboxylic acids using tert-butyl carbonates in the presence of DMAP showcases the versatility of boronic acid derivatives in peptide synthesis .
Physical and Chemical Properties Analysis
Boronic acid derivatives exhibit a range of physical and chemical properties that are influenced by their substituents. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis to protect amines. The BOC group can be introduced through reactions with di-tert-butyl dicarbonate (BOC2O), as demonstrated in the synthesis of N-tert-butoxycarbonyl (BOC) protected polyoxovanadate . The physical properties such as solubility, melting point, and stability of boronic acid derivatives can vary significantly depending on the nature of the substituents and the overall molecular structure.
科学的研究の応用
Catalysis and Synthesis
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is primarily used in catalytic and synthetic chemistry. Xinjian Li et al. (2014) developed a novel protocol using palladium-catalyzed tert-butoxycarbonylation of boronic acids to synthesize tert-butyl esters, achieving up to 94% yields, and demonstrating compatibility with a range of substrates including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).
Pharmaceutical Intermediate Synthesis
A. Heydari et al. (2007) utilized the tert-butoxycarbonyl moiety in the N-tert-butoxycarbonylation of amines, highlighting its importance in peptide synthesis due to its resistance to racemization (Heydari et al., 2007).
Optical Modulation and Nanotechnology
In nanotechnology, B. Mu et al. (2012) studied phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the ability of phenyl boronic acids to function in saccharide recognition and optical modulation (Mu et al., 2012).
Green Chemistry Applications
Kajari Ghosh et al. (2015) developed a mesoporous organosilica grafted palladium(II) catalyst for the synthesis of tertiary butyl esters via tert-butoxycarbonylation of boronic acid derivatives, emphasizing the role of this compound in eco-friendly chemical processes (Ghosh et al., 2015).
Material Science
Ravi Mosurkal et al. (2011) synthesized boron-containing siloxane copolymers using phenylboronic acid as a monomer, aiming at developing environmentally-safe, non-halogenated flame retardant polymers, which illustrates its application in material science (Mosurkal et al., 2011).
特性
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJCGIZQPLKYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267771 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |
CAS RN |
380430-69-3 |
Source


|
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)
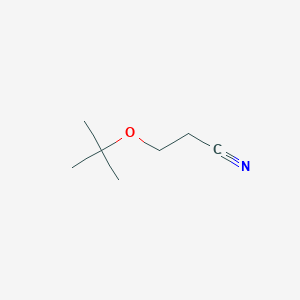
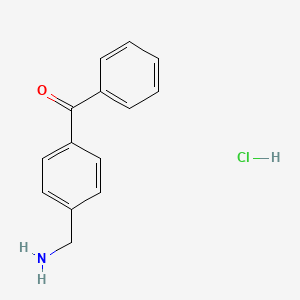
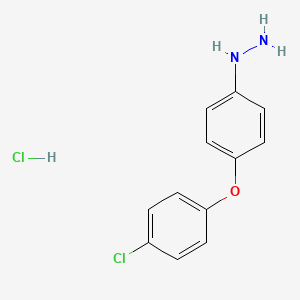

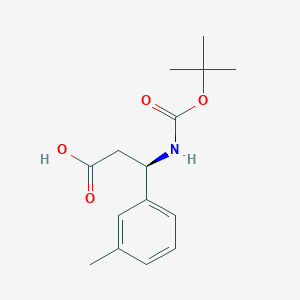
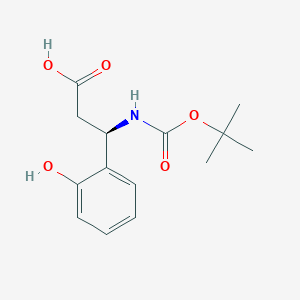
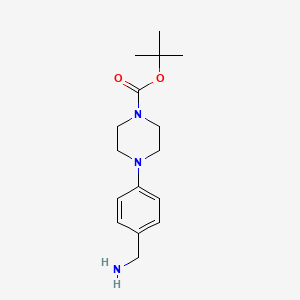
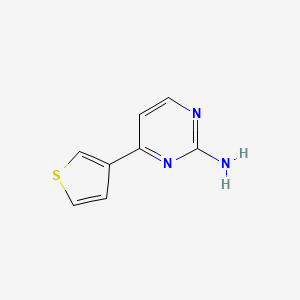
![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)


